molecular formula C9H7N3O3 B12983974 Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B12983974
M. Wt: 205.17 g/mol
InChI Key: GXBFAEIOKUNSKM-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde under acidic conditions to form the pyrazolo[3,4-b]pyridine core. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, purity, and scalability. Continuous flow chemistry and catalytic processes are commonly employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it has been studied as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound’s ability to bind to these targets and inhibit their activity underlies its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to the presence of both formyl and ester functional groups, which confer distinct reactivity and potential for derivatization. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and advanced materials .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

methyl 3-formyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)5-2-6-7(4-13)11-12-8(6)10-3-5/h2-4H,1H3,(H,10,11,12)

InChI Key

GXBFAEIOKUNSKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2N=C1)C=O

Origin of Product

United States

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